![molecular formula C7H4BrNS B1525720 6-Bromobenzo[c]isothiazole CAS No. 20712-08-7](/img/structure/B1525720.png)
6-Bromobenzo[c]isothiazole
Overview
Description
6-Bromobenzo[c]isothiazole is a useful research compound. Its molecular formula is C7H4BrNS and its molecular weight is 214.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Isothiazoles, a class of compounds to which 6-bromobenzo[c]isothiazole belongs, have been found to interact with various biological targets . These include the nuclear bile acid receptor FXR and insect GABA receptors
Mode of Action
Isothiazoles are known to interact with their targets in a way that can lower the doses of drugs used, especially in cancer chemotherapy . This suggests that this compound may also interact with its targets to enhance the efficacy of other bioactive substances.
Biochemical Pathways
Isothiazoles are known to be involved in a wide range of selective transformations . This suggests that this compound may also affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Isothiazoles are known for their high biological activity and their potential use as effective new drugs and plant protection chemicals . This suggests that this compound may also have significant molecular and cellular effects.
Action Environment
It is known that the chemical properties of isothiazoles can be influenced by various factors, including temperature and the presence of other chemical substances . This suggests that the action of this compound may also be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
6-Bromobenzo[c]isothiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to act as a ligand for metal complexes, which can enhance its biological activity . The compound interacts with enzymes such as cytochrome P450, influencing their catalytic activity. Additionally, this compound can bind to proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, this compound has been reported to induce cytotoxicity in cancer cells by disrupting mitochondrial function and promoting oxidative stress . These cellular effects highlight the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to enzyme inhibition or activation . The compound’s interaction with DNA can result in the inhibition of DNA synthesis, which is crucial for its anticancer activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are essential for understanding the compound’s biological activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, reducing its efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist for several days, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to exert minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing adverse effects. In animal studies, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can have different biological activities, contributing to the overall effect of this compound. Additionally, the compound can affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to accumulate in specific tissues. Binding proteins can facilitate the compound’s localization to particular cellular compartments, enhancing its biological activity. The distribution of this compound within the body is crucial for its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis in cancer cells. Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
6-Bromobenzo[c]isothiazole is a heterocyclic compound characterized by a benzene ring fused to an isothiazole moiety, with the molecular formula and a molecular weight of approximately 214.08 g/mol. This compound has garnered attention in medicinal chemistry and materials science due to its unique structural attributes and potential biological activities.
Chemical Structure and Properties
The presence of a bromine atom at the 6-position of the benzo[c]isothiazole structure contributes to its chemical reactivity and biological properties. The unique positioning of the bromine enhances its interaction with biological targets, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential as an antimicrobial agent and as a precursor in synthesizing compounds with anticancer properties. Its ability to bind effectively to various proteins and enzymes influences their activity, which is crucial for its role as a therapeutic agent.
Table 1: Summary of Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Gram-positive bacteria | 0.48–7.81 µg/mL | 1.95–31.25 µg/mL |
Gram-negative bacteria | 500–1000 µg/mL | >1000 µg/mL |
This table summarizes the antimicrobial activity observed in various studies, indicating that while it shows strong activity against Gram-positive bacteria, its efficacy against Gram-negative bacteria is comparatively lower .
Anticancer Potential
This compound has also been investigated for its anticancer properties . Studies have shown that compounds derived from this structure can inhibit specific enzymes involved in cancer pathways, suggesting its potential as a lead compound for cancer drug development .
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that derivatives of this compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
While specific mechanisms of action for this compound remain largely undocumented, its structural characteristics suggest that it may interact with biological macromolecules such as proteins and nucleic acids. Preliminary studies indicate that it may inhibit enzymes related to disease pathways, which is critical for its therapeutic applications.
Safety and Handling
Due to limited safety data available, it is advisable to handle this compound with caution. Standard laboratory practices should be observed, including the use of personal protective equipment (PPE) such as gloves and eye protection.
Future Research Directions
Future research on this compound should focus on:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Synthesis of Derivatives : Exploring modifications to enhance biological activity and reduce potential toxicity.
Scientific Research Applications
Medicinal Chemistry
Biological Activity
6-Bromobenzo[c]isothiazole and its derivatives have been investigated for their potential therapeutic effects. They exhibit a range of biological activities, including:
- Antimicrobial Properties : Compounds containing isothiazole rings have shown effectiveness against various bacterial strains, contributing to the development of new antibiotics to combat drug-resistant infections .
- Anticancer Activity : Research indicates that derivatives of isothiazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For example, certain benzo[c]isothiazole derivatives have been identified as potential candidates for cancer therapy due to their selective cytotoxicity against tumor cells .
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Parkinson's disease .
Material Science
Flame Retardancy and Advanced Materials
In material science, this compound serves as a precursor for synthesizing flame-retardant materials. Its halogenated structure contributes to the thermal stability and fire resistance of polymer composites .
Catalysis
Green Chemistry Applications
The compound has been explored as a catalyst in various organic reactions, particularly in cross-coupling reactions. Isothiazole-containing metal complexes have shown promise in catalyzing reactions under environmentally friendly conditions, aligning with the principles of green chemistry .
Data Table: Biological Activities of this compound Derivatives
Case Studies
-
Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of benzo[c]isothiazoles for their antimicrobial properties against drug-resistant strains. The results indicated that specific substitutions on the isothiazole ring significantly enhanced antibacterial activity, suggesting a structure-activity relationship (SAR) that could guide future drug design . -
Cancer Therapeutics
Research conducted by Ivanova et al. highlighted a series of benzo[c]isothiazole derivatives that demonstrated potent anticancer activity in vitro. These compounds were tested against various cancer cell lines, showing selective cytotoxicity and the ability to induce apoptosis through the activation of intrinsic pathways . -
Neuroprotection Studies
In another study focusing on neurodegenerative diseases, this compound was assessed for its protective effects on neuronal cells subjected to oxidative stress. The findings suggested that this compound could reduce cell death and preserve mitochondrial function, indicating its potential use in treating conditions like Alzheimer's and Parkinson's diseases .
Properties
IUPAC Name |
6-bromo-2,1-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOSTAZFGDZVCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSN=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724992 | |
Record name | 6-Bromo-2,1-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20712-08-7 | |
Record name | 6-Bromo-2,1-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.